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Compound of Interest

Compound Name: Cyclopropane-D6
CAS No.: 2207-64-9
Cat. No.: B3044124
Get Quote
. J

Executive Summary

Cyclopropane-D6 (C3Ds, CAS: 2207-64-9) is the fully deuterated isotopologue of
cyclopropane. It serves as a critical probe in physical organic chemistry for elucidating reaction
mechanisms (via Kinetic Isotope Effects) and in vibrational spectroscopy for force field
analysis. In drug development, the "Deuterium Switch" strategy utilizes the cyclopropyl moiety
—a privileged structural motif—to enhance metabolic stability by exploiting the greater bond
dissociation energy of C-D versus C—H bonds.

Fundamental Physical Characteristics

The substitution of protium (

H) with deuterium (

H) significantly alters mass-dependent properties while maintaining similar electronic volume.

Table 1: Comparative Physical Properties
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Cyclopropane

Cyclopropane-D6

Note / Isotope

Property
(CsHe) (CsDes) Effect
] +14.3% Mass
Molecular Weight 42.08 g/mol 48.12 g/mol
Increase
Slight Inverse Isotope
Boiling Point (1 atm) -32.8 °C ~-33.5°C Effect (Vapor Pressure
CsDes > CsHe)
Lower ZPE stabilizes
Melting Point -127.6 °C -129.0 °C crystal lattice
differently
Estimated based on
Density (Liquid) 0.68 g/cm3 (at -40°C) ~0.78 g/cm?3 molar volume
similarity
Determined via High-
Bond Length (C-C) 1.510 A 1.514 A
Res Raman
Symmetry Point Retains high
Group symmetry

Note: Deuterated hydrocarbons typically exhibit an "Inverse Isotope Effect” on boiling points,

meaning the heavy isotopologue often boils at a slightly lower temperature due to lower

polarizability and smaller molar volume.

Spectroscopic Signatures

Accurate characterization of CsDs relies on distinct shifts in vibrational modes and nuclear

magnetic resonance profiles.

Vibrational Spectroscopy (IR & Raman)

The large mass ratio of D/H (2:1) causes significant red-shifting of vibrational frequencies. The

Ring Breathing Mode is the most diagnostic feature for confirming the integrity of the

cyclopropane ring.
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M{ihratinnal Mode Shifts

CsHe CsDs .
. . Shift Factor
Vibration Mode Symmetry Frequency Frequency
(vHI/vD)
(cm™?) (cm™?)
C-H/C-D Stretch
~3020 2240 1.35
(Sym)
Ring Breathing 1188 956 1.24
CH2/CD2
) 1475 1274 1.16
Deformation
Ring
_ 866 ~670 1.29
Deformation

Technical Insight: In CsDs, the ring breathing mode (956 cm ) and the CD:z deformation (1274
cm ™) undergo strong mixing due to frequency proximity, unlike in CsHes where they are distinct.

This coupling is a unique identifier in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR)

e 1H NMR: CsDs is "NMR Silent" in the proton channel. A clean sample should show no peaks;
any signal at  0.22 ppm indicates residual protio-cyclopropane (isotopic impurity).

e 2H (Deuterium) NMR: The quadrupolar nucleus 2H provides a signal at approximately & 0.20
ppm (relative to CDCI3/TMS).

e 13C NMR: The carbon signal appears as a multiplet (septet) due to coupling with two
attached deuterium atoms (

rule).

o Chemical Shift: & -2.9 ppm (upfield shift from CsHe due to deuterium isotope effect).
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o Coupling Constant (

): ~24 Hz (Derived from

).

Synthesis & Production Workflows

Modern synthesis prioritizes "green" catalytic methods over the historical magnesium tricarbide
routes.

Primary Method: Iron-Catalyzed Carbene Transfer

The most efficient laboratory-scale production involves the transfer of a deuterated methylene
group from Dichloromethane-d2 (CDzCl2) to an alkene.

Reaction Conditions
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Figure 1. Modern Fe-catalyzed synthesis pathway using CD2Clz as a safe, accessible
deuterium source.

Application in Drug Discovery: The Deuterium
Switch
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The cyclopropyl group is a "privileged motif' in medicinal chemistry (found in Ciprofloxacin,
Montelukast). Deuterating this ring (CsDe moiety) exploits the Primary Kinetic Isotope Effect
(KIE) to alter pharmacokinetics.

Mechanism of Action

Metabolic enzymes (Cytochrome P450) typically attack C-H bonds via oxidative cleavage. The
C-D bond is shorter and stronger, requiring higher activation energy to break.

» Bond Dissociation Energy (BDE):

o Rate Limiting Step: If C-H abstraction is rate-limiting,

can range from 6 to 10.
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Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how deuteration raises the activation
energy for metabolic clearance.

Handling & Safety Protocols

Cyclopropane-D6 retains the hazardous profile of its non-deuterated parent.
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Flammability: Extremely flammable gas. Forms explosive mixtures with air (LEL: 2.4%).

Storage: Must be stored in rated pressure cylinders, away from oxidizing agents.

Asphyxiation: Heavier than air; can displace oxygen in low-lying areas.

Cryogenic Handling: When condensing for NMR (liquid state), use liquid
nitrogen/isopropanol baths (-78°C) carefully to avoid pressure buildup upon warming.

References

e NIST Standard Reference Data. "Vibrational Frequencies for Cyclopropane-d6." National
Institute of Standards and Technology.[Link]

e Bates, J. B, et al. "Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-
d6." Journal of Chemical Physics, Vol 45, 1966. [Link]

e Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of
Medicinal Chemistry, 2014. [Link]

e Cianchetta, G., et al. "Deuterated Cyclopropanation of Alkenes by Iron Catalysis." National
Institutes of Health (PMC), 2026. [Link]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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